molecular formula C22H18N4O2 B2440982 (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285630-44-5

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2440982
CAS No.: 1285630-44-5
M. Wt: 370.412
InChI Key: XYLWSGVBVVIDCV-OEAKJJBVSA-N
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Description

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H18N4O2 and its molecular weight is 370.412. The purity is usually 95%.
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Properties

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-14(16-9-4-5-12-21(16)27)23-26-22(28)20-13-19(24-25-20)18-11-6-8-15-7-2-3-10-17(15)18/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLWSGVBVVIDCV-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the pyrazole class of heterocycles. Pyrazoles have been extensively studied for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C_{20}H_{18}N_{4}O_{2}, with a molecular weight of 370.4 g/mol . The structural features include a pyrazole ring, a naphthalene moiety, and a hydroxyphenyl group, contributing to its biological activity.

Table 1: Chemical Structure

ComponentDescription
Molecular FormulaC_{20}H_{18}N_{4}O_{2}
Molecular Weight370.4 g/mol
Functional GroupsHydroxy, Pyrazole, Naphthalene

Synthesis

The synthesis of this compound typically involves the condensation of 1-(2-hydroxyphenyl)ethanone with naphthalene-3-carbohydrazide under reflux conditions in an appropriate solvent such as methanol. The resultant compound is usually purified through recrystallization .

Biological Activity

Antibacterial Activity

Research indicates that compounds within the pyrazole class exhibit significant antibacterial properties. For instance, studies have shown that related pyrazole derivatives display minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC for some derivatives was reported as low as 7.8 µg/mL . This suggests that this compound may possess similar antibacterial efficacy.

Antifungal Activity

In addition to antibacterial properties, pyrazole compounds have demonstrated antifungal activity. For example, derivatives have shown effectiveness against Candida species with varying MICs . While specific data for the compound is limited, its structural similarity to other active pyrazoles suggests potential antifungal effects.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds like phenylbutazone have been used historically for their anti-inflammatory effects . The potential of this compound to modulate inflammatory pathways warrants further investigation.

Case Studies

Study 1: Antimicrobial Efficacy

A recent study evaluated several pyrazole derivatives for their antimicrobial activity against standard bacterial strains. The results indicated that specific modifications in the pyrazole structure significantly enhanced antimicrobial potency. The study highlighted that compounds with hydrophobic substituents exhibited improved activity against Gram-positive bacteria .

Study 2: In Vivo Anti-inflammatory Testing

In vivo testing using carrageenan-induced edema models demonstrated that certain pyrazole derivatives resulted in significant reductions in inflammation compared to control groups treated with standard anti-inflammatory drugs like ibuprofen . This suggests that this compound could be explored further as a therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit considerable antimicrobial activity. For instance, compounds similar to (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups enhances antibacterial activity, while electron-withdrawing groups diminish it .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. For example, hybrid pyrazole analogues have been synthesized and tested for their anti-inflammatory effects, exhibiting significant inhibition of COX enzymes .

Analgesic Properties

In addition to anti-inflammatory effects, compounds like this compound have been investigated for analgesic properties. Experimental models suggest that these compounds can alleviate pain through mechanisms involving the modulation of inflammatory mediators .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazones with naphthalene derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Anti-inflammatory Activity in Animal Models

A notable study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like Indomethacin, suggesting potential for therapeutic use in managing inflammatory conditions .

Antimicrobial Efficacy

In vitro studies have assessed the antimicrobial efficacy of synthesized pyrazole derivatives against various pathogens. One particular compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibits COX enzymes
AnalgesicReduces pain in animal models

Chemical Reactions Analysis

Reaction Steps and Conditions

Step Description Conditions
1 Mixing hydrazide and carbonyl compound in methanol/ethanolEquimolar ratio, room temperature
2 RefluxHeated under reflux (60–80°C) for 5–8 hours
3 Cooling and filtrationSlow cooling to precipitate the product
4 PurificationRecrystallization from chloroform/petroleum ether

Key Observations :

  • The reaction is monitored via FT-IR spectroscopy to confirm imine formation (absorption at ~1664 cm⁻¹) .

  • ¹H NMR confirms the absence of residual hydrazide and carbonyl protons, with a singlet peak for the azomethine proton (δ 9.07 ppm) .

Hydrolysis

The compound can undergo acidic hydrolysis to regenerate the hydrazide and carbonyl components:

Hydrazone+H+Hydrazide+Carbonyl compound\text{Hydrazone} + \text{H}^+ \rightarrow \text{Hydrazide} + \text{Carbonyl compound}

This reversibility is critical for stability studies in biological systems .

Oxidation

Hydrazones are prone to oxidative degradation in the presence of oxidizing agents (e.g., H₂O₂), leading to formation of azo compounds or cleavage products .

Alkylation/Amidation

The carbohydrazide group can react with alkylating agents (e.g., methyl iodide) or undergo amidation with acyl chlorides to form derivatives with altered pharmacological profiles .

Characterization Data

Technique Key Observations References
FT-IR Absorption at ~1664 cm⁻¹ (C=N stretch), broad peaks for hydroxyl groups (3300–3500 cm⁻¹) .
¹H NMR Singlet at δ 9.07 ppm (azomethine proton), phenolic O–H at δ 11.70 ppm .
Mass Spectrometry Molecular ion peak (e.g., m/z 334 for related compounds) .

Comparative Analysis of Related Hydrazones

Compound Structural Features Reactivity
Target Compound Naphthyl + hydroxyphenyl groupsHigh stability due to conjugation
(E)-N'-(4-chlorobenzylidene)hydrazide Chlorophenyl groupEnhanced antimicrobial activity
3-(3-Ethoxyphenyl)hydrazide Ethoxyphenyl substituentImproved solubility and fluorescence

Research Findings and Implications

  • Synthesis Optimization : Reflux duration and solvent choice critically impact yield. Methanol is preferred for faster reaction kinetics .

  • Biological Activity : Structural analogs show antimicrobial and anticancer effects, linked to hydrogen bonding and electron-withdrawing groups .

  • Applications : Potential in drug design for targeting enzymes/receptors involved in inflammation or cancer .

Q & A

Basic: What are the standard synthetic routes and spectroscopic characterization methods for this compound?

The synthesis of pyrazole-carbohydrazide derivatives typically involves multi-step condensation reactions. A common route is the reaction of a hydrazide precursor with an aromatic aldehyde or ketone under acidic or reflux conditions. For example, analogous compounds were synthesized via Claisen-Schmidt condensation followed by hydrazine hydrate cyclization . Characterization relies on:

  • FT-IR : Confirming carbonyl (C=O, ~1650–1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Assigning peaks for aromatic protons (δ 6.5–8.5 ppm), pyrazole ring protons (δ 6.0–7.5 ppm), and hydrazide NH (δ 9–11 ppm, broad) .
  • ESI-MS : Validating molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolving crystal packing and intramolecular hydrogen bonding (e.g., O–H···N interactions in similar structures) .

Advanced: How can DFT calculations and molecular docking elucidate electronic properties and biological interactions?

Density Functional Theory (DFT) at the B3LYP/6-311G** level is used to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. Solvent effects are modeled via the IEFPCM method . For molecular docking (e.g., AutoDock Vina):

  • Prepare the ligand (target compound) and receptor (e.g., enzyme active site) in PDBQT format.
  • Define grid boxes around binding pockets (e.g., 20 ų) and run simulations with Lamarckian genetic algorithms.
  • Analyze binding energies (ΔG) and hydrogen-bonding interactions to prioritize analogs for bioactivity studies .

Basic: What crystallographic techniques validate the stereochemistry and supramolecular assembly?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming the E-configuration of the hydrazone moiety and π-stacking interactions. Key parameters:

  • Space group : Monoclinic (e.g., P2₁/c) or triclinic (P-1) systems, as seen in related structures .
  • Hydrogen bonding : O–H···O/N interactions stabilize the crystal lattice (e.g., phenolic OH to pyrazole N) .
  • Torsion angles : Verify planarity of the naphthyl-pyrazole-hydrazide backbone (e.g., angles <10° deviation from coplanarity) .

Advanced: How are pharmacological activities (e.g., anticonvulsant, antimicrobial) evaluated methodologically?

  • Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models. Dose-response curves (ED₅₀) and neurotoxicity (rotarod test) are assessed .
  • Antimicrobial screening : Broth microdilution for MIC/MBC against Gram-positive/negative bacteria and fungi. Structural analogs show enhanced activity via lipophilic naphthyl groups improving membrane penetration .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to establish selectivity indices .

Advanced: How to resolve contradictions in spectroscopic vs. computational data?

Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-predicted values may arise from solvent effects or conformational flexibility. Mitigation strategies:

  • Solvent correction : Use explicit solvent models (e.g., COSMO-RS) for NMR predictions.
  • Dynamic effects : Perform molecular dynamics (MD) simulations to sample low-energy conformers .
  • Cross-validation : Compare with analogous compounds (e.g., substituent effects on ¹H NMR deshielding) .

Basic: What are the challenges in optimizing reaction yields and purity?

  • Byproduct formation : Competing side reactions (e.g., oxidation of hydrazide to azine) reduce yields. Use inert atmospheres (N₂/Ar) and low-temperature steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted aldehydes or hydrazine byproducts .
  • Purity validation : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: What role do substituents (e.g., naphthyl, hydroxyphenyl) play in modulating bioactivity?

  • Naphthalen-1-yl : Enhances π-π stacking with aromatic residues in enzyme pockets (e.g., COX-2 or CYP450) .
  • 2-Hydroxyphenyl : Facilitates hydrogen bonding to catalytic residues (e.g., Ser530 in COX-1) and improves solubility via polar interactions .
  • Hydrazide linkage : Chelates metal ions (e.g., Zn²⁺ in metalloproteinases), altering enzyme inhibition kinetics .

Basic: How to assess stability and degradation under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor via UV-Vis or LC-MS.
  • Thermal stability : TGA/DSC analysis (10°C/min, N₂ atmosphere) identifies decomposition temperatures .
  • Light sensitivity : Conduct photostability studies under ICH Q1B guidelines (UV/visible light exposure) .

Advanced: How can QSAR models guide structural optimization?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and HOMO-LUMO gaps predict bioactivity trends. Steps:

  • Dataset curation : Include IC₅₀ values of analogs from literature .
  • Descriptor calculation : Use PaDEL-Descriptor or MOE.
  • Model validation : Leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.7) .

Advanced: What advanced spectroscopic techniques (e.g., 2D NMR, Raman) resolve structural ambiguities?

  • ²D NOESY/ROESY : Detect spatial proximity between naphthyl protons and hydrazide NH .
  • Raman spectroscopy : Identify vibrational modes obscured in IR (e.g., C–S stretches in thiophene analogs) .
  • Solid-state NMR : Probe crystallinity and polymorphism in bulk samples .

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